11-Hydroxyoctadecanoic acid
Overview
Preparation Methods
11-Hydroxyoctadecanoic acid can be synthesized through various methods. One common synthetic route involves the hydroxylation of stearic acid. This process typically requires specific catalysts and reaction conditions to achieve the desired hydroxylation at the 11th carbon position . Industrial production methods may involve the use of biocatalysts such as lipases to facilitate the esterification of stearic acid derivatives .
Chemical Reactions Analysis
11-Hydroxyoctadecanoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming ketones or aldehydes.
Reduction: The hydroxyl group can be reduced to form alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
11-Hydroxyoctadecanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It serves as a model compound for studying the metabolism of long-chain fatty acids.
Medicine: Research has explored its potential role in drug delivery systems and tissue healing applications.
Industry: It is used in the production of surfactants and as an organogelator in the formulation of hydrogels.
Mechanism of Action
The mechanism of action of 11-hydroxyoctadecanoic acid involves its interaction with cellular membranes and enzymes. It can modulate the fluidity of cell membranes and influence the activity of membrane-bound enzymes. The molecular targets and pathways involved include long-chain acylcarnitines, which play a role in feedback inhibition of insulin action .
Comparison with Similar Compounds
11-Hydroxyoctadecanoic acid can be compared with other similar compounds such as:
12-Hydroxyoctadecanoic acid: This compound is also a hydroxylated stearic acid but with the hydroxyl group at the 12th carbon position.
9,10-Dihydroxyoctadecanoic acid: This compound has hydroxyl groups at the 9th and 10th carbon positions and is used in the synthesis of wax esters.
The uniqueness of this compound lies in its specific hydroxylation pattern, which imparts distinct chemical and physical properties compared to its analogs.
Properties
IUPAC Name |
11-hydroxyoctadecanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O3/c1-2-3-4-8-11-14-17(19)15-12-9-6-5-7-10-13-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUFNCPPYUSJPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CCCCCCCCCC(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40415250 | |
Record name | 11-hydroxyoctadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40415250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13419-91-5 | |
Record name | 11-Hydroxyoctadecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13419-91-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 11-hydroxyoctadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40415250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 11-Hydroxyoctadecanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0112183 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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